

Dysprosium(III) Carbonate Tetrahydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dysprosium carbonate*

Cat. No.: *B1594388*

[Get Quote](#)

An in-depth examination of the physicochemical properties, synthesis, and thermal behavior of Dysprosium(III) Carbonate Tetrahydrate ($Dy_2(CO_3)_3 \cdot 4H_2O$), tailored for researchers, scientists, and professionals in drug development.

Dysprosium(III) carbonate tetrahydrate is a key inorganic compound of the rare earth element dysprosium. As a water-insoluble salt, it serves as a critical precursor in the synthesis of other dysprosium compounds, such as dysprosium oxide, which has applications in various high-technology fields including ceramics, specialty glass, and as a component in advanced magnetic materials. This technical guide provides a comprehensive overview of the core properties of dysprosium(III) carbonate tetrahydrate, detailed experimental protocols for its synthesis, and an analysis of its thermal decomposition pathway.

Core Physicochemical Properties

Dysprosium(III) carbonate tetrahydrate is a white, crystalline or powdered solid that is notably insoluble in water.^{[1][2][3][4][5][6]} Its hygroscopic nature necessitates storage in a dry, well-sealed environment to prevent the absorption of atmospheric moisture.^[5] The fundamental properties of this compound are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	$Dy_2(CO_3)_3 \cdot 4H_2O$	[1] [3]
Molecular Weight	577.06 g/mol	[1] [3]
Appearance	White powder	[1] [5]
CAS Number	38245-35-1	[1]
Solubility in Water	Insoluble	[1] [2] [4] [5] [6]
Purity	Typically available up to 99.99%	[1]

Synthesis of Dysprosium(III) Carbonate Tetrahydrate

The synthesis of dysprosium(III) carbonate tetrahydrate is most commonly achieved through a precipitation reaction involving a soluble dysprosium salt and a carbonate source. The following protocols outline two established methods for its preparation.

Experimental Protocol 1: Direct Precipitation Method

This method relies on the reaction of an aqueous solution of a dysprosium salt, such as dysprosium(III) nitrate, with a solution of a carbonate salt.

Materials:

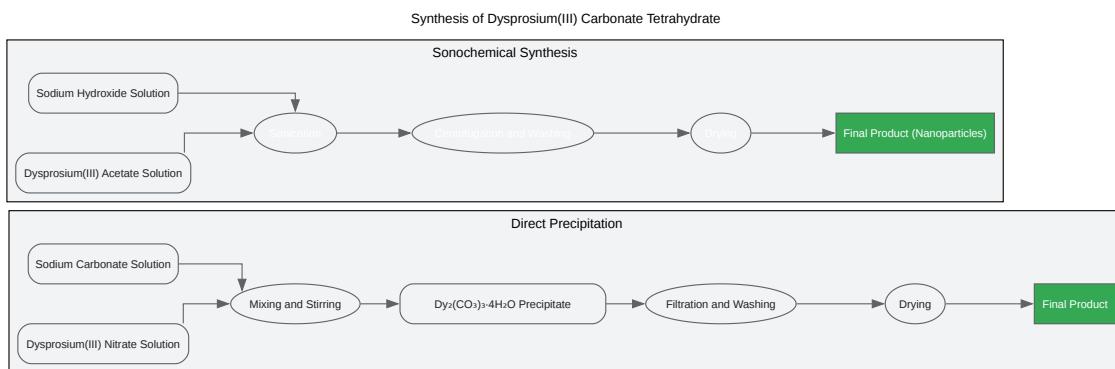
- Dysprosium(III) nitrate pentahydrate ($Dy(NO_3)_3 \cdot 5H_2O$)
- Sodium carbonate (Na_2CO_3)
- Deionized water

Procedure:

- Preparation of Reactant Solutions:
 - Prepare a solution of dysprosium(III) nitrate by dissolving a specific molar amount of $Dy(NO_3)_3 \cdot 5H_2O$ in deionized water.

- Prepare a separate solution of sodium carbonate by dissolving a stoichiometric excess of Na_2CO_3 in deionized water.
- Precipitation:
 - Slowly add the sodium carbonate solution to the dysprosium(III) nitrate solution with constant stirring.
 - A white precipitate of dysprosium(III) carbonate tetrahydrate will form immediately.
- Purification:
 - Continue stirring the mixture for a designated period to ensure complete precipitation.
 - Collect the precipitate by filtration using a Buchner funnel.
 - Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.
- Drying:
 - Dry the purified precipitate in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

Experimental Protocol 2: Sonochemical Synthesis


This method utilizes ultrasonic waves to induce the chemical reaction, often resulting in the formation of nanoparticles.

Materials:

- Dysprosium(III) acetate hexahydrate ($\text{Dy}(\text{CH}_3\text{COO})_3 \cdot 6\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Deionized water
- Ethanol

Procedure:

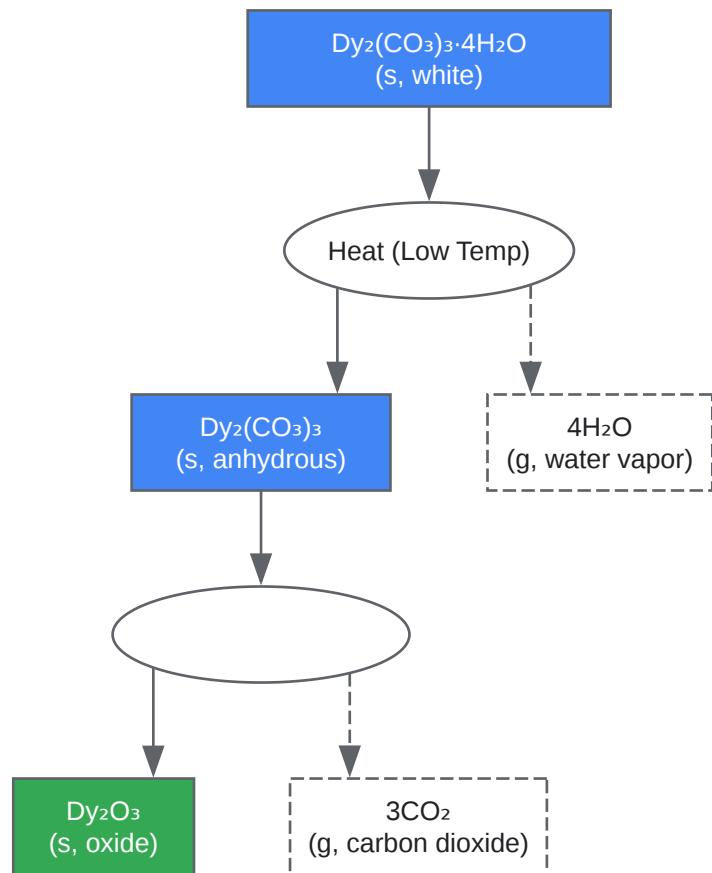
- Preparation of Reactant Solutions:
 - Prepare an aqueous solution of dysprosium(III) acetate.
 - Separately, prepare an aqueous solution of sodium hydroxide.
- Sonication and Precipitation:
 - Place the dysprosium(III) acetate solution in a reaction vessel equipped with a high-intensity ultrasonic probe.
 - While sonicating the solution, slowly add the sodium hydroxide solution dropwise.
 - Continue sonication for a period of 30-60 minutes to ensure a complete reaction, during which a white precipitate will form.[\[7\]](#)
- Purification:
 - Collect the resulting precipitate by centrifugation.
 - Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.[\[7\]](#)
- Drying:
 - Dry the final product in an oven at a low temperature, for example, 60°C.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Flowchart of synthesis methods for Dysprosium(III) Carbonate Tetrahydrate.

Thermal Decomposition

The thermal decomposition of dysprosium(III) carbonate tetrahydrate is a multi-step process that ultimately yields dysprosium(III) oxide (Dy_2O_3). This process can be effectively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).


The decomposition proceeds through the following general stages:

- Dehydration: The initial stage involves the loss of water molecules of hydration. This typically occurs at lower temperatures.

- Decomposition of Carbonate: At higher temperatures, the anhydrous dysprosium(III) carbonate decomposes, releasing carbon dioxide and forming dysprosium(III) oxide.

A study on the thermal decomposition of a **dysprosium carbonate** precursor using TG/DTG/DTA analysis under a nitrogen atmosphere at a heating rate of 10 °C/min showed distinct stages of weight loss corresponding to these processes.^[8] The final product of the decomposition is the stable dysprosium(III) oxide.

Thermal Decomposition Pathway of $\text{Dy}_2(\text{CO}_3)_3 \cdot 4\text{H}_2\text{O}$

[Click to download full resolution via product page](#)

Caption: Thermal decomposition of Dysprosium(III) Carbonate Tetrahydrate.

Crystallographic Data

Detailed crystallographic data for dysprosium(III) carbonate tetrahydrate, including its crystal system, space group, and lattice parameters, are not readily available in the surveyed literature. The compound is often synthesized as an amorphous or poorly crystalline precursor. [9] Further research using techniques such as X-ray diffraction (XRD) on single crystals would be required to fully characterize its crystal structure. One study has noted that the crystalline phase of $\text{Dy}_2(\text{CO}_3)_3$ can be an orthorhombic phase.[8]

Applications in Research and Development

Dysprosium(III) carbonate serves as a valuable precursor for various dysprosium-containing materials. Its primary application lies in the synthesis of high-purity dysprosium oxide, which is a critical component in:

- Permanent Magnets: Dysprosium is a key additive in neodymium-iron-boron (NdFeB) magnets, enhancing their coercivity and performance at high temperatures.
- Laser Materials: It is used in the production of laser materials and in commercial lighting.[5]
- Nuclear Reactors: Dysprosium oxide-nickel cermets are used in nuclear reactor control rods due to their neutron-absorbing properties.[3]

For drug development professionals, nanomaterials containing dysprosium are of growing interest for biomedical applications, including their potential use as contrast agents in magnetic resonance imaging (MRI) and as drug delivery vehicles. The synthesis of dysprosium(III) carbonate nanoparticles is a key step in exploring these applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DYSPROSIUM CARBONATE TETRAHYDRATE | 38245-35-1 [chemicalbook.com]
- 2. Dysprosium III Carbonate Tetrahydrate ($\text{Dy}_2(\text{CO}_3)_3 \cdot 4\text{H}_2\text{O}$, Purity: 99.9%, APS:40-50 μm) [nanoshel.com]

- 3. Dysprosium (III) Carbonate Tetrahydrate - ProChem, Inc. [prochemonline.com]
- 4. strem.com [strem.com]
- 5. DYSPROSIUM CARBONATE TETRAHYDRATE CAS#: 38245-35-1 [m.chemicalbook.com]
- 6. wholesale Dysprosium(III) Carbonate tetrahydrate Powder - FUNCMATER [funcmater.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dysprosium(III) Carbonate Tetrahydrate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594388#dysprosium-iii-carbonate-tetrahydrate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com